Adamantyl-thpinaca vs. NPB-22: Superior CB1 Potency and Pronounced CB2 Inactivity
In [35S]GTPγS binding assays, Adamantyl-thpinaca demonstrated a CB1 EC50 of 3.30 × 10⁻⁹ M, which is 1.5-fold more potent than NPB-22 (4.97 × 10⁻⁹ M). Critically, Adamantyl-thpinaca exhibited negligible CB2 agonism (>1 × 10⁻⁵ M), whereas NPB-22 retained CB2 activity (EC50 = 2.69 × 10⁻⁸ M) [1]. This profile positions Adamantyl-thpinaca as a more selective CB1 probe.
| Evidence Dimension | Cannabinoid Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | CB1: 3.30 × 10⁻⁹ M; CB2: >1 × 10⁻⁵ M |
| Comparator Or Baseline | NPB-22: CB1 EC50 = 4.97 × 10⁻⁹ M; CB2 EC50 = 2.69 × 10⁻⁸ M |
| Quantified Difference | Adamantyl-thpinaca is 1.5-fold more potent at CB1 and >370-fold less active at CB2. |
| Conditions | [35S]GTPγS binding assay using recombinant human CB1 and CB2 receptors. |
Why This Matters
Researchers requiring a high-potency CB1 agonist with minimal CB2 crosstalk should select Adamantyl-thpinaca over NPB-22.
- [1] Furugen A, et al. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology. 2024 Jan 31;42(2):142–151. View Source
